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Compound of Interest

Compound Name: (rel)-BMS-641988

Cat. No.: B10788434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the development and subsequent clinical trial

termination of BMS-641988, a potent, nonsteroidal androgen receptor (AR) antagonist

developed by Bristol Myers Squibb for the treatment of castration-resistant prostate cancer

(CRPC). The document provides a comprehensive overview of the compound's mechanism of

action, preclinical efficacy, and the critical safety signal that led to the cessation of its clinical

development.

Executive Summary
BMS-641988 demonstrated significant promise in preclinical studies as a high-affinity

antagonist of the androgen receptor, exhibiting superior potency compared to the then-

standard-of-care, bicalutamide.[1][2] Despite promising preclinical data, the Phase I clinical trial

was terminated due to a drug-induced seizure in a patient.[1][3] This event, coupled with limited

anti-tumor activity at the tested therapeutic doses, led to the discontinuation of its development.

[3] This guide will delve into the scientific rationale behind both the initial promise and the

ultimate termination of the BMS-641988 clinical program.

Mechanism of Action and Preclinical Pharmacology
BMS-641988 is a nonsteroidal antiandrogen that acts as a competitive antagonist of the

androgen receptor.[1] Its primary mechanism involves binding to the AR with high affinity,

thereby preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).
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This inhibition blocks the subsequent translocation of the AR to the nucleus and the

transcription of androgen-dependent genes that drive prostate cancer cell growth and survival.

In Vitro Potency
Preclinical studies highlighted the superior in vitro potency of BMS-641988 compared to

bicalutamide. It exhibited a 20-fold higher binding affinity for the androgen receptor in MDA-MB-

453 cells.[1] Furthermore, in cell-based reporter assays, BMS-641988 demonstrated a 3- to 7-

fold greater antiandrogenic activity than bicalutamide.[1]

Preclinical Efficacy in Xenograft Models
In vivo studies utilizing human prostate cancer xenograft models further substantiated the

potential of BMS-641988. In the CWR-22-BMSLD1 human prostate cancer xenograft model,

BMS-641988 showed markedly superior efficacy compared to bicalutamide.[2] It was also

effective in tumors that were refractory to bicalutamide treatment.[2]

Data Presentation
In Vitro Activity

Compound Target Assay Value Cell Line Reference

BMS-641988
Androgen

Receptor
Ki 10 nM MDA-MB-453 [1]

BMS-641988
Androgen

Receptor
IC50 56 nM MDA-MB-453 [1]

Bicalutamide
Androgen

Receptor
Ki ~200 nM MDA-MB-453 [1]

Phase I Clinical Trial (NCT00326586) Overview
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Parameter Details Reference

Phase I [3]

Status Terminated [3]

Primary Purpose Treatment [3]

Patient Population
Castration-Resistant Prostate

Cancer
[3]

Intervention BMS-641988 (Oral) [3]

Dosage Range 5 mg to 150 mg daily [3]

Number of Patients 61 [3]

Clinical Efficacy and Safety Summary
Outcome Result Reference

Partial Response 1 patient [3]

Stable Disease
17 of 23 evaluable patients

(74%)
[3]

≥30% PSA Decline 10 of 61 patients (16%) [3]

Reason for Termination
Drug-induced seizure in one

patient
[1][3]

Seizure Dose 60 mg twice daily [3]

Experimental Protocols
Androgen Receptor Binding Assay (Competitive
Radioligand Binding)
A cell-based radioligand AR-competitive binding assay was performed using the human breast

adenocarcinoma MDA-MB-453 cells, which endogenously express wild-type AR.

Cell Culture: MDA-MB-453 cells were cultured in appropriate media.
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Radioligand: [3H]DHT was used as the radiolabeled ligand.

Competition: Cells were incubated with a fixed concentration of [3H]DHT and varying

concentrations of the test compound (BMS-641988 or bicalutamide).

Incubation: The incubation was carried out to allow for competitive binding to reach

equilibrium.

Separation: Bound and free radioligand were separated.

Quantification: The amount of bound [3H]DHT was quantified using liquid scintillation

counting.

Data Analysis: The Ki was determined using the Cheng-Prusoff equation.

Cell-Based AR-Dependent Transactivation Assay
This assay measured the ability of BMS-641988 to inhibit AR-mediated gene transcription.

Cell Lines: Human breast cancer cells (MDA-MB-453) or prostate cancer cells expressing

AR were used.

Reporter Plasmid: Cells were transiently transfected with a reporter plasmid containing a

promoter with androgen response elements driving the expression of a reporter gene (e.g.,

luciferase or secreted alkaline phosphatase).

Treatment: Transfected cells were treated with an androgen (e.g., DHT) to stimulate AR

activity, in the presence of varying concentrations of BMS-641988 or a control compound.

Reporter Gene Assay: The activity of the reporter gene was measured to determine the

extent of AR transactivation.

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits

50% of the AR-mediated transactivation, was calculated.

CWR-22-BMSLD1 Human Prostate Cancer Xenograft
Model
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This in vivo model was used to assess the anti-tumor efficacy of BMS-641988.

Animal Model: Male nude mice were used.

Tumor Implantation: CWR-22-BMSLD1 human prostate cancer cells were implanted

subcutaneously into the mice.

Treatment: Once tumors reached a specified size, mice were randomized into treatment

groups and dosed orally with BMS-641988, bicalutamide, or vehicle control.

Tumor Growth Measurement: Tumor volume was measured regularly throughout the study.

Endpoint: The primary endpoint was tumor growth inhibition.

Signaling Pathways and Experimental Workflows
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Caption: Androgen Receptor signaling pathway and the inhibitory action of BMS-641988.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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